molecular formula C18H26N2O3S2 B2802753 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide CAS No. 1235656-32-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Cat. No.: B2802753
CAS No.: 1235656-32-2
M. Wt: 382.54
InChI Key: IVFFQIBDLPLDFX-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropylsulfonyl group, a piperidinyl moiety, and an ethylthio-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following key steps:

    Formation of the Piperidinyl Moiety: This step involves the synthesis of the piperidinyl group, which can be achieved through various methods such as the reduction of pyridine derivatives.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride as the sulfonylating agent.

    Attachment of the Benzamide Group: The final step involves the coupling of the piperidinyl moiety with the ethylthio-substituted benzamide, typically through amide bond formation reactions using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(propylthio)benzamide

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may influence its reactivity and interaction with biological targets, setting it apart from similar compounds with different substituents.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-2-24-17-6-4-3-5-16(17)18(21)19-13-14-9-11-20(12-10-14)25(22,23)15-7-8-15/h3-6,14-15H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFQIBDLPLDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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